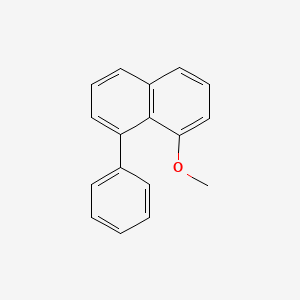

1-Methoxy-8-phenylnaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

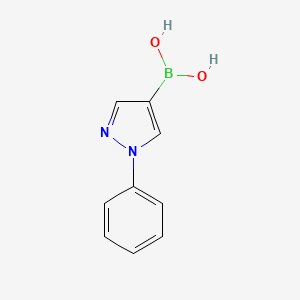

1-Methoxy-8-phenylnaphthalene, also known as Naphthalene, 1-(phenylmethoxy)-, is a chemical compound with the molecular formula C17H14O . It has a molecular weight of 234.2925 .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core with a methoxy group and a phenyl group attached . The detailed 3D structure can be viewed using specific software .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Crystallography : The compound 1-Acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, a derivative of 1-Methoxy-8-phenylnaphthalene, was synthesized and characterized using X-ray diffraction, revealing its crystalline structure in the triclinic space group (Singh, 2013).

Chemical Reactions and Mechanisms

- Regioselective Lithiation : 1-Methoxynaphthalene undergoes regioselective lithiation, indicating different reaction pathways based on the type of lithium reagent used, which has implications for synthetic chemistry (Betz & Bauer, 2002).

Applications in Organic Synthesis

- Alkyne Interactions : Studies on 1-ethynyl-8-methoxynaphthalenes show how functional groups affect alkyne interactions, important for organic synthesis (Bell et al., 2002).

Medicinal Chemistry and Pharmacology

- Cancer Cell Inhibition : Derivatives of 2-phenylnaphthalene, obtained from demethylation of methoxy-2-phenylnaphthalenes (related to this compound), showed significant inhibition and induced apoptosis in breast cancer cells, offering insights into new anticancer agents (Chang et al., 2015).

Materials Science and Engineering

- Heat Transfer Fluids : Phenylnaphthalenes, including 1-phenylnaphthalene derivatives, have been evaluated as potential heat transfer fluids for high-temperature energy applications, showing promising thermal and radiolytic stability (McFarlane et al., 2010).

Eigenschaften

IUPAC Name |

1-methoxy-8-phenylnaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O/c1-18-16-12-6-10-14-9-5-11-15(17(14)16)13-7-3-2-4-8-13/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIMGSONFFUMOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704765 |

Source

|

| Record name | 1-Methoxy-8-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103392-94-5 |

Source

|

| Record name | 1-Methoxy-8-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl](/img/structure/B598969.png)